Superior Cellular Potency for PolyQ Aggregation Inhibition vs. Benzothiazole-Derived Inhibitors
In a mammalian cell-based model of HD (PC12 cells expressing Htt-103Q-EGFP), N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (C2-8) inhibits polyQ aggregation with an IC50 of 50 nM (0.05 μM) . This is >800-fold more potent than the benzothiazole inhibitor PGL-137, which shows an IC50 of ~100 μM in a 293 Tet-Off cell HDQ51 aggregation assay . The difference is even more pronounced compared to riluzole, which exhibits an IC50 of ~100 μM in the same assay system used for PGL-135 [1].
| Evidence Dimension | Cellular PolyQ Aggregation Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.05 μM (50 nM) |
| Comparator Or Baseline | PGL-137: ~100 μM; Riluzole: ~100 μM |
| Quantified Difference | C2-8 is 2,000-fold more potent than PGL-137 and riluzole |
| Conditions | C2-8: PC12 cells, Htt-103Q-EGFP; PGL-137: 293 Tet-Off cells, HDQ51; Riluzole: Hippocampal slice culture (EC50) |
Why This Matters
This >800- to 2,000-fold potency advantage means that significantly less compound is required for cellular studies, minimizing off-target effects and reducing cost per experiment.
- [1] Hockly, E., Tse, J., Barker, A. L., Moolman, D. L., Beunard, J. L., Revington, A. P., ... & Bates, G. P. (2006). Evaluation of the benzothiazole aggregation inhibitors riluzole and PGL-135 as therapeutics for Huntington's disease. Neurobiology of Disease, 21(1), 228-236. View Source
